4-(4-methoxybenzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
The compound 4-(4-methoxybenzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide features a benzamide core linked to a 1,3-thiazol-2-yl group substituted with a 4-methoxyphenyl moiety. Additionally, a 4-methoxybenzenesulfonamido group is attached to the benzamide scaffold.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)sulfonylamino]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-31-19-9-5-16(6-10-19)22-15-33-24(25-22)26-23(28)17-3-7-18(8-4-17)27-34(29,30)21-13-11-20(32-2)12-14-21/h3-15,27H,1-2H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWGIPVALUXAMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-methoxybenzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a thiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is crucial for understanding its biological activity. The compound can be represented by the following molecular formula:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
Structural Representation
The structure features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which are essential for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N2O4S |
| Molecular Weight | 342.39 g/mol |
| CAS Number | [To be determined] |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics essential for cell division.
Key Findings:
- Mechanism of Action : The compound binds to the colchicine site on tubulin, similar to other known tubulin inhibitors.
- Cell Lines Tested : Effective against various human cancer cell lines, including gastric cancer (SGC-7901) and prostate cancer (PC-3).
- Activity Level : Demonstrated moderate to high antiproliferative activity with IC50 values comparable to established antitubulin drugs.
Antimicrobial Activity
In addition to its anticancer effects, the compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Results:
- Inhibition Zones : Significant inhibition zones observed against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Comparison : Gram-negative bacteria exhibited higher susceptibility compared to Gram-positive strains.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activities of this compound. Modifications at various positions on the thiazole ring can enhance potency and selectivity.
| Position | Substituent | Effect on Activity |
|---|---|---|
| C-2 | Lipophilic groups | Increased antibacterial activity |
| C-4 | Aromatic substitutions | Enhanced anticancer properties |
Tubulin Inhibition Study
A study focused on a specific analog of this compound demonstrated superior potency in inhibiting tubulin polymerization compared to other derivatives in its class. This highlights its potential as a lead compound for developing new anticancer agents.
Antimicrobial Evaluation
Functionalized magnetic nanoparticles incorporating this thiazole derivative showed enhanced antibacterial activity due to increased surface area and reactivity, suggesting a novel approach to improve antimicrobial efficacy.
Comparison with Similar Compounds
Thiazol-2-yl Hydrazine Derivatives
- EMAC2060 and EMAC2061 (): These compounds share the thiazol-2-yl scaffold but incorporate hydrazine moieties instead of the benzamide-sulfonamide group. EMAC2060 includes a 4-methoxyphenyl substituent, similar to the target compound, but its hydrazine linker may alter binding affinity and metabolic stability.
Benzamide-Thiazole Hybrids
- N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide (): This analog replaces the sulfonamido group with a phenoxy substituent. It exhibited a 129.23% growth modulation in plant studies, highlighting the importance of the benzamide-thiazole framework in bioactivity. The absence of a sulfonamide group may reduce interactions with sulfonamide-targeted enzymes .
- 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide (): Here, the sulfonamido group is absent, and the thiazole ring is substituted with 4-methylphenyl and phenyl groups. The methoxybenzamide moiety aligns with the target compound, but structural differences likely affect solubility and target selectivity .
- 4-Butoxy-N-[4-(4-Methoxyphenyl)-1,3-Thiazol-2-yl]Benzamide (): This analog substitutes the sulfonamido group with a butoxy chain. The elongated alkyl chain increases lipophilicity (predicted logP >5), which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
Sulfonamide-Containing Analogs
- LMM5 and LMM11 (): These 1,3,4-oxadiazole derivatives include sulfamoyl benzamide groups. LMM5, with a 4-methoxyphenylmethyl substituent, demonstrated antifungal activity against Candida albicans, suggesting that the sulfonamide-thiazole/oxadiazole combination is critical for targeting fungal thioredoxin reductase. However, the oxadiazole core may confer different pharmacokinetic profiles compared to thiazole-based compounds .
- 4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide (): This analog lacks the 4-methoxyphenyl substituent on the thiazole but retains the sulfonamide-benzamide structure.
Substituent Effects on Activity
- Methoxy vs. Methyl/Phenyl Groups : Analogs with 4-methoxyphenyl substituents (e.g., EMAC2060, LMM5) show enhanced bioactivity in antifungal and enzyme inhibition assays compared to methyl or phenyl analogs (). The methoxy group’s electron-donating properties may improve binding to aromatic residues in target proteins.
- Sulfonamide vs. Alkoxy/Thioureido Groups : Sulfonamide-containing compounds (e.g., LMM5, target compound) generally exhibit higher target specificity for enzymes like thioredoxin reductase, whereas alkoxy or thioureido derivatives () may prioritize membrane interaction due to increased lipophilicity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : Analogs like N-[4-(Naphthalen-2-yl)-1,3-Thiazol-2-yl]Benzamide (logP = 5.65, ) suggest that the target compound’s logP may exceed 5, requiring formulation adjustments to improve bioavailability.
- Solubility : Sulfonamide groups generally enhance aqueous solubility compared to alkoxy or aryl substituents (), but the 4-methoxyphenyl group may counterbalance this via hydrophobic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
